methyl 4-((2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features a trifluoromethyl group, a pyrazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group. The benzoate ester is then formed through esterification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure consistency and quality. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Methyl 4-((2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of methyl 4-((2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrazole ring may also play a role in the compound’s biological activity by interacting with various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate: This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
Methyl 4-((2-(3-methyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate: Similar structure but lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
Ethyl 4-((2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate: Similar but with an ethyl ester instead of a methyl ester, which can affect its physical and chemical properties.
Uniqueness
The presence of the trifluoromethyl group in this compound makes it unique compared to other similar compounds. This group can significantly influence the compound’s stability, reactivity, and biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
methyl 4-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3/c1-24-14(23)11-4-2-10(3-5-11)13(22)19-7-9-21-8-6-12(20-21)15(16,17)18/h2-6,8H,7,9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIALYHFVBERQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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